molecular formula C14H13NOS B14534036 1-(2-Phenylethyl)-2-sulfanylidene-1,2-dihydropyridine-3-carbaldehyde CAS No. 62295-90-3

1-(2-Phenylethyl)-2-sulfanylidene-1,2-dihydropyridine-3-carbaldehyde

Cat. No.: B14534036
CAS No.: 62295-90-3
M. Wt: 243.33 g/mol
InChI Key: QTKLHSBFWZJVGY-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-2-sulfanylidene-1,2-dihydropyridine-3-carbaldehyde is a complex organic compound with a unique structure that includes a phenylethyl group, a sulfanylidene group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylethyl)-2-sulfanylidene-1,2-dihydropyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of diethanolamine with m-chloroaniline . Another method includes the Friedel-Crafts reaction of benzene and oxirane with AlCl3 as a catalyst . Additionally, the hydrogenation of styrene oxide with Raney Nickel is also a viable synthetic route .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. The use of catalysts like AlCl3 and Raney Nickel is common in industrial settings to enhance reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylethyl)-2-sulfanylidene-1,2-dihydropyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenylethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and chlorine (Cl2) in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(2-Phenylethyl)-2-sulfanylidene-1,2-dihydropyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)-2-sulfanylidene-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Phenylethyl)-2-sulfanylidene-1,2-dihydropyridine-3-carbaldehyde is unique due to its combination of a phenylethyl group, a sulfanylidene group, and a dihydropyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62295-90-3

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

1-(2-phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde

InChI

InChI=1S/C14H13NOS/c16-11-13-7-4-9-15(14(13)17)10-8-12-5-2-1-3-6-12/h1-7,9,11H,8,10H2

InChI Key

QTKLHSBFWZJVGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C=CC=C(C2=S)C=O

Origin of Product

United States

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